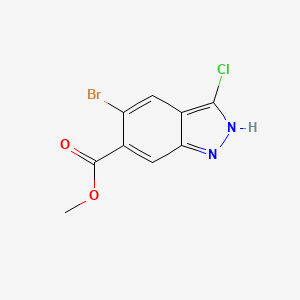

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester

Übersicht

Beschreibung

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential use in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester typically involves the bromination and chlorination of indazole derivatives. One common method includes the reaction of 3-chloro-1H-indazole with bromine in the presence of a suitable solvent and catalyst. The resulting 5-bromo-3-chloro-1H-indazole is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions due to electron withdrawal by the adjacent indazole nitrogen. Key examples include:

Suzuki-Miyaura Cross-Coupling

The bromo group participates in palladium-catalyzed couplings with boronic acids. For example:

-

Reaction with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hr) yields 5-phenyl derivatives (yield: 72–85%) .

-

Coupling with heterocyclic boronic acids (e.g., pyrrole or thiophene derivatives) requires K₃PO₄ as base and microwave irradiation (100°C, 30 min) for optimal regioselectivity .

Buchwald-Hartwig Amination

Primary/secondary amines replace bromine using Pd₂(dba)₃ and Xantphos in toluene (100°C, 24 hr), producing 5-aminoindazoles (yield: 60–78%) .

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 72–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | 60–78% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) at 70°C for 6 hr gives the carboxylic acid (yield: 90–95%) .

-

Acidic Hydrolysis : HCl (6M) in dioxane at reflux (12 hr) achieves similar results but with lower selectivity.

The carboxylic acid can then be converted to amides or acyl chlorides. For example, reaction with SOCl₂ forms the acid chloride, which reacts with amines to yield secondary amides (yield: 65–80%).

Halogen Exchange Reactions

The chlorine at position 3 can be replaced via metal-halogen exchange:

-

Lithiation : Treatment with LDA at −78°C in THF generates a lithium intermediate, which reacts with electrophiles (e.g., CO₂, alkyl halides) to introduce new substituents.

-

Copper-Mediated Coupling : Using CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMF (120°C, 24 hr), chlorine is replaced by aryl/alkynyl groups (yield: 50–70%).

Cyclization and Ring Formation

The indazole core participates in cycloadditions:

-

Click Chemistry : The azide-alkyne Huisgen cycloaddition (CuSO₄, sodium ascorbate) forms triazole-linked hybrids (yield: 75–88%).

-

Photochemical Cyclization : UV irradiation in the presence of maleic anhydride generates fused tetracyclic structures (yield: 40–55%).

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C; stored at −20°C under inert gas .

-

pH Sensitivity : Hydrolyzes rapidly in alkaline conditions (pH > 10) but remains stable in acidic media (pH 2–6).

-

Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in nonpolar solvents (toluene, hexane) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester have been investigated in various studies:

- Antimicrobial Activity: Research indicates that derivatives of indazole compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects: Some studies suggest that indazole derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis .

- Anticancer Potential: There is growing interest in the anticancer properties of indazole compounds, including their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its role as an intermediate in the synthesis of more complex pharmaceutical agents:

- Migraine Treatment: This compound serves as an intermediate in the synthesis of eletriptan, a medication used for treating migraines. Eletriptan acts as a selective agonist for serotonin receptors, specifically targeting the 5-HT_1B and 5-HT_1D receptors .

| Application Area | Description |

|---|---|

| Migraine Treatment | Intermediate for eletriptan synthesis |

| Antimicrobial | Potential candidate for new antibiotics |

| Anti-inflammatory | Inhibits inflammatory pathways |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies and Research Findings

Several case studies highlight the significance of this compound in drug development:

- Case Study 1: A study demonstrated that modifications to the indazole structure could enhance its binding affinity to target receptors involved in migraine pathophysiology, leading to improved efficacy in migraine relief using derivatives of this compound .

- Case Study 2: Another research effort focused on synthesizing new indazole derivatives that exhibited potent anti-inflammatory effects in preclinical models, suggesting that compounds like this compound could be pivotal in developing anti-inflammatory drugs .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-1H-indazole-3-carboxylic acid methyl ester

- 3-Chloro-1H-indazole-5-carboxylic acid methyl ester

- 5-Bromo-3-chloro-1H-indazole-3-carboxylic acid ethyl ester

Uniqueness

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester is unique due to the presence of both bromine and chlorine atoms on the indazole ring, which can significantly influence its reactivity and biological activity. The combination of these halogens with the ester functional group makes it a versatile compound for various synthetic and research applications.

Biologische Aktivität

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester (CAS No. 1352397-77-3) is a compound belonging to the indazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indazole Derivatives

Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. Their structural versatility allows for various substitutions that can enhance their biological properties. The presence of halogen atoms, such as bromine and chlorine in this compound, is known to influence its reactivity and biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways by transferring phosphate groups to proteins. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis.

Key Mechanisms:

- Kinase Inhibition : The compound acts as a kinase inhibitor, binding to the active sites of target kinases and preventing their activity.

- Substitution Reactions : The bromine and chlorine atoms can be substituted with other functional groups, potentially enhancing the compound's therapeutic profile.

- Cellular Signaling Modulation : It influences pathways related to inflammation and cancer progression through its interaction with cellular receptors.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have indicated that indazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have explored the biological activities of related indazole derivatives, providing insights into their potential applications:

Eigenschaften

IUPAC Name |

methyl 5-bromo-3-chloro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFXEPROQSLUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.